

Solid-Phase Extraction Protocol for Thiamphenicol in Tissue Samples

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Compound of Interest

Compound Name: *Thiamphenicol-d3-1*

Cat. No.: *B587449*

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of thiamphenicol from animal tissue samples. Thiamphenicol is a broad-spectrum antibiotic, and monitoring its residue levels in edible tissues is crucial for food safety. The described protocol is a compilation and refinement of established methods, offering a reliable procedure for sample preparation prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for research and analytical laboratories involved in drug residue analysis.

Introduction

Thiamphenicol, an analogue of chloramphenicol, is a widely used antibiotic in veterinary medicine.^[1] Its use in food-producing animals necessitates sensitive and accurate methods for the detection and quantification of its residues in tissues to ensure consumer safety and regulatory compliance. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to improved analytical performance.^[2] This protocol details the steps for tissue homogenization, extraction, and SPE cleanup for the determination of thiamphenicol.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific tissue types and laboratory conditions.

Sample Preparation and Homogenization

- **Tissue Collection and Storage:** Collect tissue samples (e.g., muscle, liver, kidney) and store them at -20°C or lower until analysis.
- **Thawing and Weighing:** Thaw the frozen tissue samples at room temperature. Accurately weigh 2-5 g of the tissue into a 50 mL polypropylene centrifuge tube.
- **Homogenization:**
 - Add an appropriate extraction solvent. A common choice is ethyl acetate or a mixture of acetonitrile and water.^{[3][4]} For instance, add 10 mL of ethyl acetate to the tissue sample.
 - Homogenize the sample using a high-speed homogenizer until a uniform consistency is achieved.
 - For tissues with high-fat content, a defatting step with n-hexane may be necessary after the initial extraction.^{[3][4]}

Extraction

- **Initial Extraction:** After homogenization, centrifuge the sample at 4000-5000 x g for 10 minutes at 4°C.
- **Solvent Evaporation:** Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
- **Reconstitution:** Reconstitute the dried extract in a suitable buffer, such as 1 mL of a mixture of methanol and water, to prepare it for solid-phase extraction.^[5]

Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase SPE cartridge, such as an Oasis HLB or C18 cartridge, which is effective for the retention of moderately polar compounds like thiamphenicol.^{[3][5]}

- Cartridge Conditioning:
 - Pass 5 mL of methanol through the SPE cartridge.
 - Equilibrate the cartridge by passing 5 mL of deionized water. Ensure the sorbent bed does not run dry.
- Sample Loading:
 - Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 5 mL of a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences.
 - A second wash with a non-polar solvent like n-hexane can be performed to remove lipids if not done previously.^{[3][5]}
- Elution:
 - Elute the retained thiamphenicol from the cartridge using 5-10 mL of a strong solvent, such as methanol or acetonitrile.^[5]
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the mobile phase to be used for the chromatographic analysis.
 - Filter the final solution through a 0.22 µm syringe filter before injection into the analytical instrument.

Data Presentation

The following tables summarize quantitative data from various studies on thiamphenicol extraction from different tissue types.

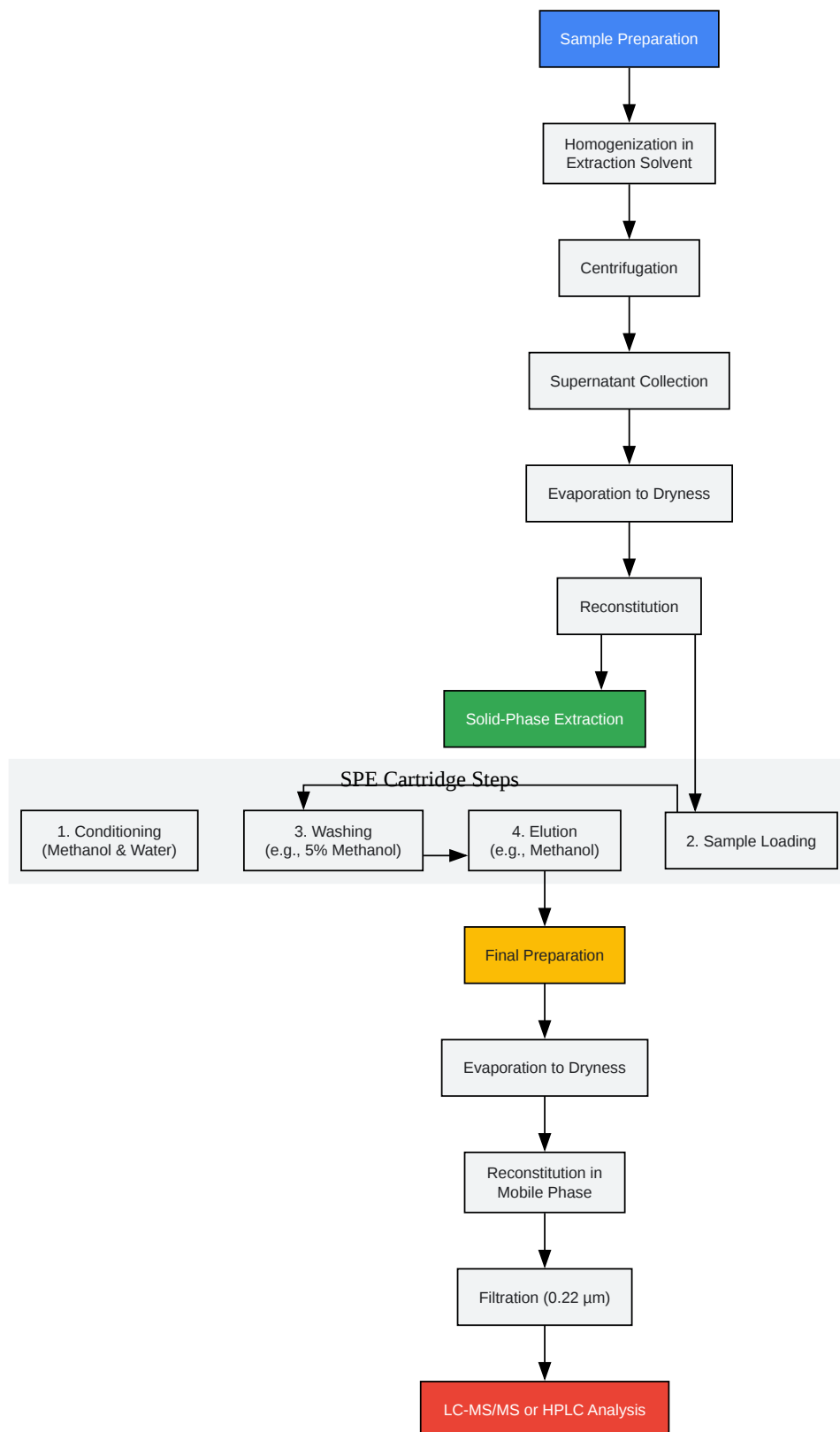
Table 1: Recovery Rates of Thiamphenicol from Tissue Samples

Tissue Type	Extraction Method	Fortification Level (µg/kg)	Recovery (%)	Reference
Poultry & Porcine Muscle	SPE (Oasis HLB)	Not Specified	78.5 - 105.5	[3]
Fish Muscle	MSPD (C18)	Not Specified	84.2 - 99.8	[5]
Chicken Muscle	dSPE (C18)	Not Specified	86.4 - 108.1	[4]
Shrimp Tissue	SPE (C18)	5 - 80	84	[6]
Shrimp Hepatopancreas	LLE	0.05 - 10 µg/mL	80 - 92	[7]
Shrimp Muscle	LLE	0.05 - 10 µg/mL	80 - 92	[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Thiamphenicol

Tissue Type	Analytical Method	LOD (µg/kg)	LOQ (µg/kg)	Reference
Poultry & Porcine Muscle	GC-NCI/MS	0.5	Not Specified	[3]
Shrimp Tissue	GC-ECD	1.3	5	[6]
Shrimp Hepatopancreas	HPLC	Not Specified	50	[7]
Shrimp Muscle	HPLC	Not Specified	50	[7]
Chinese Gelatin Medicines	UHPLC-MS/MS	0.4	1.5	[8]

Experimental Workflow Diagram



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Caption: Workflow for Thiamphenicol Solid-Phase Extraction.

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